Piperidine-3-carbonitrile hydrochloride
Overview
Description
Piperidine-3-carbonitrile hydrochloride is an organic compound with the molecular formula C6H11ClN2. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is often used in various chemical reactions and has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
Piperidine-3-carbonitrile hydrochloride can be synthesized through several methods. One common approach involves the reaction of piperidine with cyanogen chloride under controlled conditions. The reaction typically requires an inert atmosphere and room temperature to ensure the stability of the product .
Industrial Production Methods
Industrial production of this compound often involves the hydrogenation of pyridine derivatives using a molybdenum disulfide catalyst. This method is efficient and yields high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Piperidine-3-carbonitrile hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: It can be reduced to form piperidine derivatives.
Substitution: The compound can undergo substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Various halogenating agents and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various piperidine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other organic compounds .
Scientific Research Applications
Piperidine-3-carbonitrile hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as an intermediate in the synthesis of various pharmaceuticals, including anticancer and antiviral drugs.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of piperidine-3-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This interaction can lead to the modulation of various biological pathways, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Piperidine-3-carbonitrile hydrochloride can be compared with other similar compounds, such as:
Piperidine: A simpler structure with similar chemical properties but different applications.
Pyrrolidine: Another nitrogen-containing heterocycle with distinct biological activities.
Piperazine: A related compound with a different ring structure and unique pharmacological properties
Conclusion
This compound is a versatile compound with significant applications in various scientific fields Its unique chemical properties and reactivity make it a valuable tool in research and industrial applications
Properties
IUPAC Name |
piperidine-3-carbonitrile;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2.ClH/c7-4-6-2-1-3-8-5-6;/h6,8H,1-3,5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGNVDGLCOHDISF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C#N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1199773-75-5 | |
Record name | piperidine-3-carbonitrile hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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